molecular formula C7H9Br2NS B13014817 5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide

5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide

Cat. No.: B13014817
M. Wt: 299.03 g/mol
InChI Key: FVSMYRZZAKASTF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromomethyl group attached to the thiazole ring, along with a cyclopropyl group. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide typically involves the bromination of a precursor thiazole compound. One common method is the bromination of 2-cyclopropylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethylated product is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the reaction control and scalability. The bromination step is often carried out in a controlled environment to minimize the formation of by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Methyl-substituted thiazoles.

Scientific Research Applications

5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide involves its interaction with biological targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The cyclopropyl group enhances the compound’s binding affinity and specificity for certain molecular targets. The thiazole ring contributes to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-cyclopropylthiazole hydrobromide is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H9Br2NS

Molecular Weight

299.03 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclopropyl-1,3-thiazole;hydrobromide

InChI

InChI=1S/C7H8BrNS.BrH/c8-3-6-4-9-7(10-6)5-1-2-5;/h4-5H,1-3H2;1H

InChI Key

FVSMYRZZAKASTF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)CBr.Br

Origin of Product

United States

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